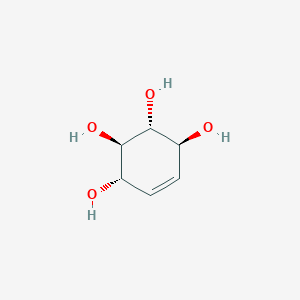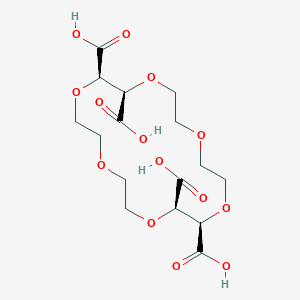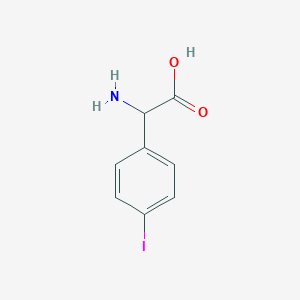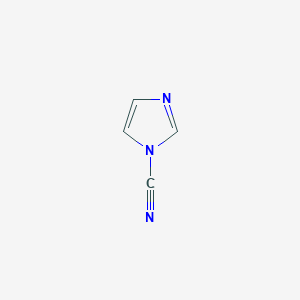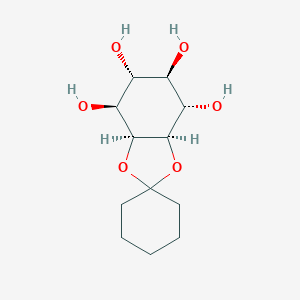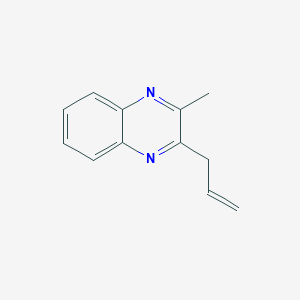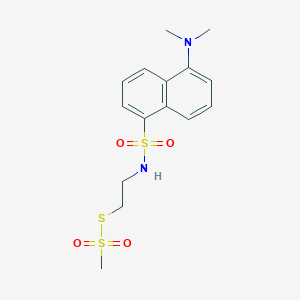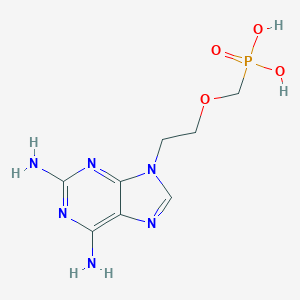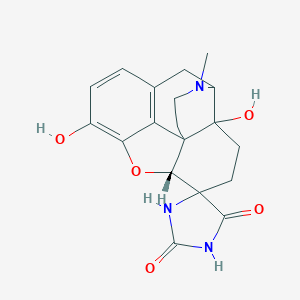
Oxymorphone-6-spirohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxymorphone-6-spirohydantoin is a synthetic compound that has garnered attention due to its potential as a therapeutic agent. This compound is a derivative of oxymorphone, a semi-synthetic opioid analgesic that is used to treat moderate to severe pain. Oxymorphone-6-spirohydantoin has been shown to have a unique mechanism of action that differs from traditional opioids, making it an interesting target for further research.
Mechanism of Action
Oxymorphone-6-spirohydantoin acts on the mu-opioid receptor, which is the same receptor that traditional opioids act on. However, it has been shown to have a different mechanism of action compared to traditional opioids. Oxymorphone-6-spirohydantoin acts as a biased agonist, which means that it activates a specific signaling pathway within the cell that is different from the pathway activated by traditional opioids. This unique mechanism of action may make it a safer and more effective therapeutic agent compared to traditional opioids.
Biochemical and Physiological Effects:
Oxymorphone-6-spirohydantoin has been shown to have similar biochemical and physiological effects as traditional opioids. It produces analgesia, sedation, and respiratory depression. However, it has been shown to have a lower potential for abuse and dependence compared to traditional opioids. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using oxymorphone-6-spirohydantoin in lab experiments is its unique mechanism of action. This compound may be useful in studying the signaling pathways activated by biased agonists. Additionally, oxymorphone-6-spirohydantoin has been shown to have a lower potential for abuse and dependence compared to traditional opioids, which may make it a safer option for lab experiments. However, one limitation of using oxymorphone-6-spirohydantoin in lab experiments is its limited availability. This compound is not widely available, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on oxymorphone-6-spirohydantoin. One area of research is its potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory properties make it a potential candidate for the treatment of conditions such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to fully understand its unique mechanism of action and how it can be used to develop safer and more effective opioid analgesics. Finally, more studies are needed to evaluate the safety and efficacy of oxymorphone-6-spirohydantoin in humans.
Synthesis Methods
Oxymorphone-6-spirohydantoin is synthesized by reacting oxymorphone with isatin in the presence of a base. The reaction yields a mixture of isomers, which can be separated using chromatography. The final product is obtained after recrystallization from a suitable solvent. This synthesis method has been optimized to produce high yields of pure oxymorphone-6-spirohydantoin.
Scientific Research Applications
Oxymorphone-6-spirohydantoin has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have analgesic properties that are comparable to traditional opioids, but with a unique mechanism of action. This compound has also been studied for its potential as an antidepressant, anticonvulsant, and neuroprotective agent. Additionally, oxymorphone-6-spirohydantoin has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
123016-74-0 |
|---|---|
Product Name |
Oxymorphone-6-spirohydantoin |
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(7aR)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C19H21N3O5/c1-22-7-6-17-12-9-2-3-10(23)13(12)27-14(17)18(15(24)20-16(25)21-18)4-5-19(17,26)11(22)8-9/h2-3,11,14,23,26H,4-8H2,1H3,(H2,20,21,24,25)/t11?,14-,17?,18?,19?/m1/s1 |
InChI Key |
HWFHCCZUFOUIIK-ADNPRLSESA-N |
Isomeric SMILES |
CN1CCC23[C@@H]4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
Canonical SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
synonyms |
oxymorphone-6 alpha-spirohydantoin oxymorphone-6-spirohydantoin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






